Fz7-21S

Wnt/β-catenin signaling FZD7 antagonism Luciferase reporter assay

Researchers using Fz7-21 to inhibit FZD7/Wnt signaling require a chemically matched negative control to distinguish target-specific antagonism from non-specific peptide effects. Fz7-21S is the sole commercially available scrambled-sequence control with identical amino acid composition and molecular weight (1779.96 g/mol) to Fz7-21, ensuring any differential effect is attributable solely to sequence-dependent FZD7 binding. • Attributable results: Rules out off-target cytotoxicity and peptide backbone interference in TOP/FOP luciferase and β-catenin stabilization assays • Multi-assay validated: Optimal mock control for RNA-Seq transcriptomics in organoid/3D cultures and mandatory negative control for FSEC, SPR, and CETSA biophysical binding studies • Supply chain confidence: Available from stock with full analytical documentation (HPLC purity ≥98%); shipped under recommended storage conditions

Molecular Formula C83H114N18O24S
Molecular Weight 1780.0 g/mol
Cat. No. B15136833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFz7-21S
Molecular FormulaC83H114N18O24S
Molecular Weight1780.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1
InChIKeyMOAVKABFQFBNMP-AXEDDYHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fz7-21S: Negative Control for FZD7


Fz7-21S is a synthetic peptide with the chemical formula C83H114N18O24S and molecular weight of 1779.96 g/mol . It is the scrambled-sequence, inactive control counterpart to the potent and selective Frizzled-7 (FZD7) receptor peptide antagonist, Fz7-21 [1]. Fz7-21S is specifically designed for use as a negative control in experiments investigating the Wnt/β-catenin signaling pathway .

Why Fz7-21S Is Irreplaceable


In FZD7-targeted research, the use of a generic control like a vehicle (e.g., DMSO) or an unrelated peptide is insufficient to attribute observed biological effects specifically to FZD7 inhibition. Fz7-21S is the only commercially available control peptide that is chemically analogous to the active Fz7-21, sharing its exact amino acid composition and molecular weight (1779.96 g/mol) . This is crucial because any observed difference in an assay comparing Fz7-21 and Fz7-21S can be confidently attributed to the specific, sequence-dependent activity of Fz7-21 on the FZD7 receptor [1]. Using a non-sequence-matched control introduces significant confounding variables related to peptide stability, non-specific interactions, and cellular toxicity, thereby invalidating the experimental conclusion.

Fz7-21S Quantitative Evidence


No Wnt/β-Catenin Signaling Inhibition

Fz7-21S demonstrates no inhibitory effect on Wnt/β-catenin signaling. In a direct head-to-head comparison using a TOPbrite dual-luciferase reporter assay in HEK293-TB cells, Fz7-21S showed no inhibition of WNT3A-induced signaling, whereas the active peptide Fz7-21 provided significant inhibition [1]. The observed effect from Fz7-21 is known to be potent, with an IC50 of 100 nM in the same assay system [2].

Wnt/β-catenin signaling FZD7 antagonism Luciferase reporter assay

No Binding to FZD CRD

Fz7-21S does not bind to the extracellular cysteine-rich domain (CRD) of Frizzled receptors, the known binding site for Fz7-21. Fluorescence size-exclusion chromatography (FSEC) analysis showed that a fluorescently labeled Fz7-21S (5FAM-Fz7-21S, 1 µM) exhibited no shift in elution profile when incubated with various Fc-tagged FZD CRD proteins, in direct contrast to the active peptide 5FAM-Fz7-21 which showed clear binding [1].

FZD7 CRD binding FSEC Peptide interaction

High Purity and Validated Identity

Fz7-21S is supplied with a high and consistently verified purity, essential for a reliable negative control. Commercial vendors report purity levels exceeding 98%, with specific certificates of analysis (CoA) available . This level of purity ensures that any observed effect in an experiment cannot be attributed to contaminants, a common issue with lower-quality or custom-synthesized peptides.

Peptide purity Quality control Reproducibility

Transcriptional Profiling Utility

Fz7-21S has been employed as a validated mock control in transcriptomic studies. In an RNA-Seq experiment using murine intestinal organoids, Fz7-21S was used alongside DMSO to establish baseline gene expression profiles at 6 and 24 hours [1]. This application demonstrates the peptide's suitability for use in sensitive, high-content assays where a matched, inactive peptide is required to control for any non-specific transcriptional responses.

RNA-Seq Transcriptomics Organoid Gene expression

Fz7-21S Application Scenarios


Validate Fz7-21 Wnt Inhibition

Fz7-21S is an essential co-treatment when using Fz7-21 to inhibit Wnt/β-catenin signaling in cell-based assays [1]. By comparing cells treated with Fz7-21 to those treated with equimolar concentrations of Fz7-21S, researchers can definitively attribute any reduction in TOP/FOP flash luciferase reporter activity or β-catenin stabilization to the specific antagonism of FZD7, ruling out off-target or cytotoxic effects of the peptide backbone.

Control Non-Specific Peptide Effects

For advanced applications like RNA-Seq transcriptomics in organoid cultures or other 3D models, Fz7-21S serves as the optimal mock control [2]. Unlike a simple vehicle control (DMSO), Fz7-21S accounts for any potential non-specific cellular responses to the introduction of a 14-amino acid peptide, ensuring that gene expression changes are accurately attributed to the blockade of FZD7 signaling.

FZD7 Binding Baseline Control

In biophysical assays such as FSEC, SPR, or cellular thermal shift assays (CETSA) designed to measure the binding of Fz7-21 to the FZD7 CRD, Fz7-21S is the mandatory negative control [3]. Its inability to bind to the FZD7 CRD provides the necessary baseline signal, confirming that any shift or stabilization observed with Fz7-21 is due to a specific, sequence-dependent interaction with the target.

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